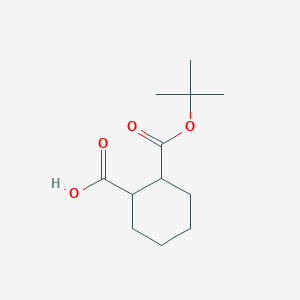

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

Descripción general

Descripción

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H20O4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl group is a protecting group that can be easily removed under acidic conditions, making it a valuable tool in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Amino acids or peptides with free amino groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is utilized in the development of pharmaceuticals due to its role as a protecting group for amine functionalities. This property is crucial in multi-step syntheses where selective functionalization is required.

Case Study: Anticoagulant Development

A notable application is its use in synthesizing diamine derivatives that exhibit strong inhibitory effects on activated blood coagulation factor X. These compounds are potential candidates for treating thrombotic disorders, including myocardial infarction and deep vein thrombosis. The synthesis involves protecting one of the amino groups with the tert-butoxycarbonyl group, allowing for further functionalization without affecting the other amino group .

Synthetic Methodologies

The compound serves as an intermediate in various synthetic pathways, particularly in the synthesis of complex amino acids and peptides.

Synthesis of Peptides

In peptide synthesis, this compound acts as a protecting group for amino acids. The protection allows for selective coupling reactions without unwanted side reactions. For instance, it can be used to prepare cyclic peptides or as part of a larger peptide sequence where specific residues need to be protected during synthesis .

Applications in Analytical Chemistry

The compound has also been employed in analytical techniques such as high-performance liquid chromatography (HPLC). Its derivatives can be analyzed using on-line HPLC-exciton circular dichroism (CD) analysis, which aids in determining the enantiomeric composition and absolute configuration of various organic molecules .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Development of anticoagulants targeting blood coagulation factor X. |

| Synthetic Methodologies | Used as a protecting group in peptide synthesis and complex organic molecule construction. |

| Analytical Chemistry | Employed in HPLC for analyzing enantiomeric compositions and configurations of organic compounds. |

Mecanismo De Acción

The mechanism of action of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid involves the protection of amino groups through the formation of a stable tert-butoxycarbonyl derivative. This protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Tert-butoxycarbonyl)aminoacetic acid

- 2-(Tert-butoxycarbonyl)aminopropionic acid

- 2-(Tert-butoxycarbonyl)aminobutyric acid

Uniqueness

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which provides steric hindrance and stability to the molecule. This makes it particularly useful in protecting amino groups in complex synthetic pathways where other protecting groups might fail .

Actividad Biológica

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid (CAS No. 886365-95-3) is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a cyclohexanecarboxylic acid structure. This compound plays a significant role in organic synthesis, particularly in peptide chemistry, due to its ability to protect amine functionalities during various chemical reactions. Understanding its biological activity can provide insights into its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C12H20O4, with a molecular weight of 228.29 g/mol. The compound is typically presented as a white solid or amorphous powder, with a melting point ranging from 127°C to 131°C .

| Property | Value |

|---|---|

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.29 g/mol |

| Melting Point | 127-131°C |

| Solubility | Soluble in methanol, chloroform |

| Purity | ≥98% |

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl anhydride in the presence of a suitable base such as triethylamine. The Boc group serves as a protective group for amines, facilitating selective reactions without interfering with other functional groups.

The mechanism of action is primarily attributed to its ability to modulate enzyme activities and influence biochemical pathways, particularly in peptide synthesis and drug design .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry. Its derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents.

Case Studies

- Peptide Synthesis : The Boc group allows for the protection of amino acids during peptide synthesis, enhancing the yield and purity of peptide products. This application is crucial in the development of peptide-based drugs .

- Enzyme Inhibition : Studies have shown that compounds derived from this compound can act as inhibitors for specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits against various diseases .

- Antiviral Activity : Some derivatives have been investigated for their antiviral properties, particularly against flaviviruses such as dengue and West Nile virus. These studies highlight the compound's potential role in developing antiviral therapies .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of derivatives based on this compound. These investigations aim to optimize their biological activity by modifying the substituents on the cyclohexane ring or altering the Boc group.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Peptide Synthesis | Enhanced yields with Boc protection |

| Enzyme Inhibition | Effective against specific metabolic enzymes |

| Antiviral Properties | Potential activity against flavivirus infections |

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJUIHIZBJBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610218 | |

| Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-95-3 | |

| Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886365-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.